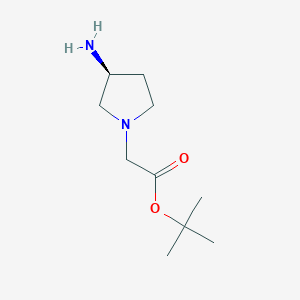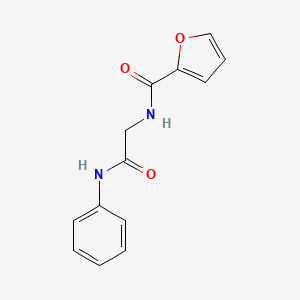
3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide is a complex organic compound with a molecular formula of C9H16BrNO2S and a molecular weight of 282.2 g/mol . This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, substituted with a bromoallyl group and a methylamino group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with 2-bromoallyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromoallyl group is introduced to the tetrahydrothiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromoallyl group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the bromoallyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bromoallyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide: Similar structure but with an ethyl group instead of an allyl group.
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride: Contains a hydroxyamino group instead of a bromoallyl group.
Uniqueness
The presence of the bromoallyl group in 3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide imparts unique reactivity and potential bioactivity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H16BrNO2S |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
2-bromo-N-[(1,1-dioxothiolan-3-yl)methyl]-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C9H16BrNO2S/c1-8(10)5-11(2)6-9-3-4-14(12,13)7-9/h9H,1,3-7H2,2H3 |
InChI Key |
IUBWPUWMSHCAGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCS(=O)(=O)C1)CC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14904063.png)

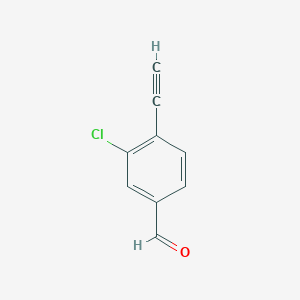

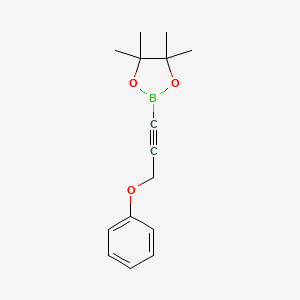
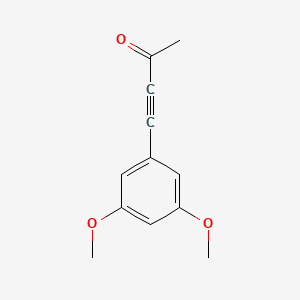

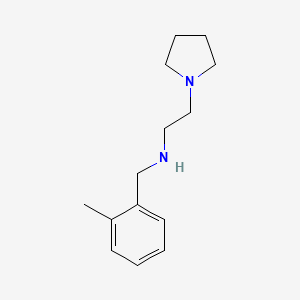
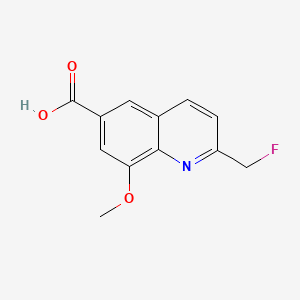
![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)
